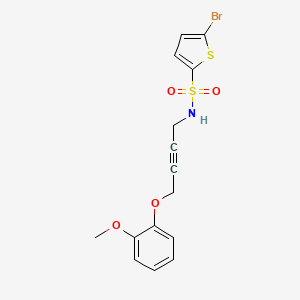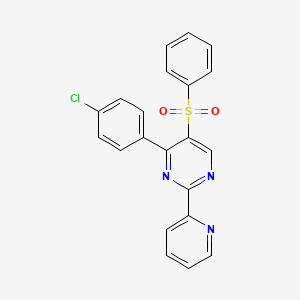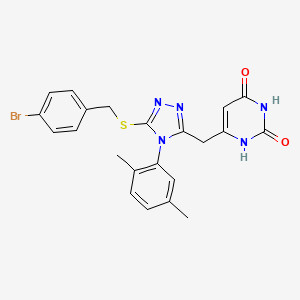
5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound featuring a bromine atom, a methoxyphenoxy group, a but-2-yn-1-yl chain, and a thiophene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of 2-methoxyphenol with a but-2-yn-1-yl halide under basic conditions to form 4-(2-methoxyphenoxy)but-2-yne.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with a sulfonamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The but-2-yn-1-yl chain can engage in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Sonogashira coupling would result in a new alkyne-linked product.
Scientific Research Applications
Chemistry
In organic synthesis, 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The presence of the sulfonamide group suggests potential interactions with sulfonamide-sensitive enzymes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The unique combination of functional groups in 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide provides distinct reactivity and potential applications compared to its analogs. The methoxy group can influence the electronic properties and reactivity, while the bromine atom allows for further functionalization through substitution reactions.
This detailed overview highlights the synthesis, reactivity, applications, and uniqueness of this compound, showcasing its potential in various scientific and industrial fields
Properties
IUPAC Name |
5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S2/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-17-23(18,19)15-9-8-14(16)22-15/h2-3,6-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGPJNYDNDERLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2565512.png)
![N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2565514.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine](/img/structure/B2565518.png)

![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2565521.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2565524.png)

![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)


